molecular formula C11H11BrO B8624238 6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one

6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8624238
M. Wt: 239.11 g/mol
InChI Key: CTQPVQLWTSPXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11BrO/c1-7-4-8-6-9(12)2-3-10(8)11(13)5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

CTQPVQLWTSPXTE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)Br)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with trifluoromethane sulfonic acid (450 g, 3 mol) and cooled to 0° C. with an ice-water bath. 4-(3-bromophenyl)-3-methylbutanoic acid, prepared in a similar manner as described in Example 32 (15.5 g, 60 mmol), was added as a solution in DCM (30 mL) slowly to produce a clear dark brown solution. After 15 min, the reaction was diluted with 500 mL of CHCl3 and poured slowly onto approximately 1 L of crushed ice. The resulting slurry was allowed to stir until the solution warms to room temperature and became biphasic. Following separation of layers, the aqueous layer was extracted with CHCl3. The combined organics were washed with brine and dried over anhydrous MgSO4 prior to concentration in vacuo. Purification via Isco column chromatography (50% DCM/hex isocratic) provided a quantitative yield of the named compound as a pale yellow amorphous solid. LCMS-ESI+ (m/z): [M]+ calcd for C11H11BrO: 239.11; found: 239.20.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 32
Quantity
15.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

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